molecular formula C16H28N6O9 B11831558 bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate

bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate

Katalognummer: B11831558
Molekulargewicht: 448.43 g/mol
InChI-Schlüssel: WOLUFPGIOVXBMB-MGRQHWMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino and carbamoylamino groups, making it a subject of interest in both organic chemistry and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-(carbamoylamino)pentanoic acid with 2-hydroxybutanedioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C16H28N6O9

Molekulargewicht

448.43 g/mol

IUPAC-Name

bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate

InChI

InChI=1S/C16H28N6O9/c17-8(3-1-5-21-15(19)28)12(25)30-11(24)7-10(23)14(27)31-13(26)9(18)4-2-6-22-16(20)29/h8-10,23H,1-7,17-18H2,(H3,19,21,28)(H3,20,22,29)/t8-,9-,10?/m1/s1

InChI-Schlüssel

WOLUFPGIOVXBMB-MGRQHWMJSA-N

Isomerische SMILES

C(C[C@H](C(=O)OC(=O)CC(C(=O)OC(=O)[C@@H](CCCNC(=O)N)N)O)N)CNC(=O)N

Kanonische SMILES

C(CC(C(=O)OC(=O)CC(C(=O)OC(=O)C(CCCNC(=O)N)N)O)N)CNC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.